
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, also known as PTQ, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. PTQ belongs to the class of tetrahydroquinoline compounds that have been found to exhibit various biological activities. In
Scientific Research Applications
Synthesis and Characterization in Catalysts
- N-(Quinoline-8-yl-aryl)benzenesulfonamides have been synthesized and used to create ruthenium complexes that serve as efficient catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols, indicating potential applications in synthetic chemistry (Dayan et al., 2013).
Interaction with Human Carbonic Anhydrases
- A series of benzenesulfonamides, including derivatives of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, have shown significant interaction with human carbonic anhydrases, particularly for brain-expressed isoforms. These interactions suggest potential therapeutic applications in targeting specific enzyme isoforms (Bruno et al., 2017).
Antitumor Activity
- Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety, including this compound, have been synthesized and evaluated for antitumor activity. Some of these compounds showed more potency and efficacy than standard drugs like Doxorubicin, indicating their potential as new antitumor agents (Alqasoumi et al., 2010).
Formation of Tetrahydroquinazoline Derivatives
- Tetrahydroquinazoline derivatives can be formed from reactions involving N-(2-Chloromethylphenyl)benzenesulfonamides and N-benzylideneamines. This process, which includes this compound, could be relevant in the synthesis of diverse quinazoline-based compounds (Cremonesi et al., 2010).
HIV Integrase Inhibition
- Styrylquinoline derivatives, including those containing this compound, have been designed and evaluated as HIV-1 integrase inhibitors. These findings suggest potential applications in HIV/AIDS treatment (Jiao et al., 2010).
Selectivity Towards Human Beta3 Adrenergic Receptor
- Tetrahydroisoquinoline derivatives containing benzenesulfonamide moieties have been examined as human beta3 adrenergic receptor agonists. These findings indicate potential applications in developing selective receptor agonists (Parmee et al., 2000).
properties
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-18(21)20-12-6-7-14-10-11-15(13-17(14)20)19-24(22,23)16-8-4-3-5-9-16/h3-5,8-11,13,19H,2,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZDNSJXRWJKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-8-methoxy-N-phenyl-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2772703.png)
![ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2772704.png)
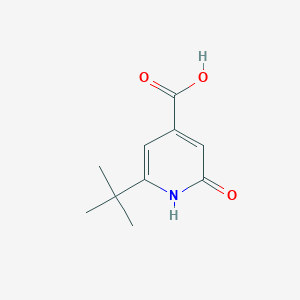
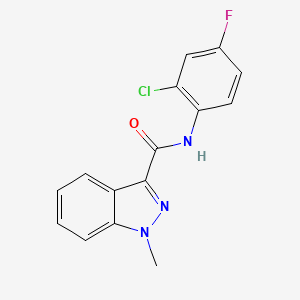
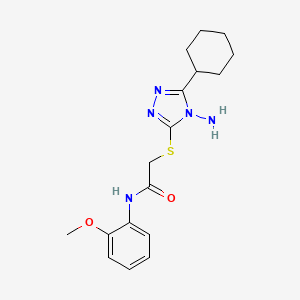
![6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2772709.png)

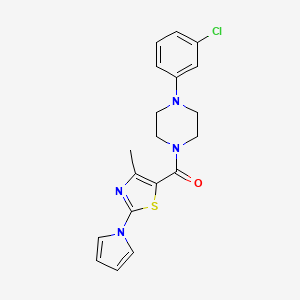
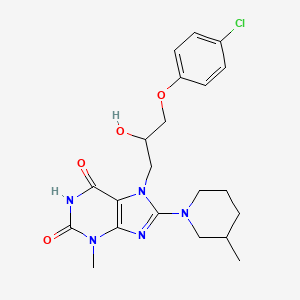
![2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2772717.png)
![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2772719.png)
![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2772720.png)
![1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B2772721.png)
![[1-(2-Chloro-6-ethylpyridine-4-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2772723.png)